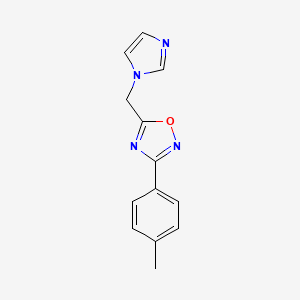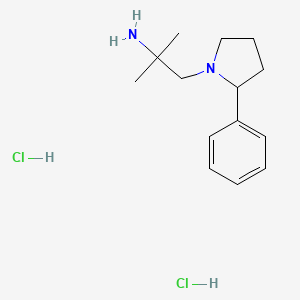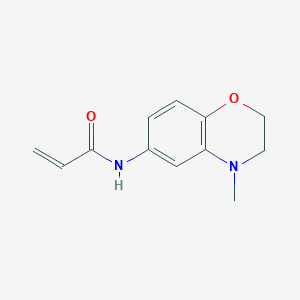
N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide, also known as ACTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound belongs to the class of thiazole derivatives and has been extensively studied for its various biological activities.
Mechanism Of Action
The exact mechanism of action of N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. Additionally, it has also been suggested that N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide may act as a free radical scavenger, thereby protecting cells from oxidative damage.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide has been shown to exhibit significant biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta) in various animal models of inflammation. Moreover, it has also been reported to decrease the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Advantages And Limitations For Lab Experiments
N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. Moreover, it exhibits potent pharmacological properties at relatively low concentrations, making it an ideal candidate for in vitro and in vivo studies. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Future Directions
There are several future directions for the research on N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide. One of the potential areas of investigation is its role in the treatment of various inflammatory and oxidative stress-related disorders such as arthritis, cardiovascular disease, and neurodegenerative diseases. Moreover, the development of novel analogs of N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide with improved pharmacological properties is another promising avenue of research. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs.
Synthesis Methods
The synthesis of N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide involves the reaction of 4-chlorobenzylthiol with 2-bromoacetyl-4-acetylphenylthiazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified by recrystallization to obtain a pure compound.
Scientific Research Applications
N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide has been extensively studied for its various biological activities. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. Moreover, it has also been reported to possess significant antioxidant and antimicrobial properties.
properties
IUPAC Name |
N-(4-acetylphenyl)-2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S2/c1-13(24)15-4-8-17(9-5-15)22-19(25)10-18-12-27-20(23-18)26-11-14-2-6-16(21)7-3-14/h2-9,12H,10-11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELSCKDVRHHGII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2899332.png)
![2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)

![3-[2-(dimethylamino)ethyl]-1H-indol-5-amine;dihydrochloride](/img/structure/B2899336.png)
![5-Bromo-4-chlorofuro[2,3-d]pyrimidine](/img/structure/B2899338.png)

![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B2899340.png)

![tert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2899345.png)

![6-(4-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2899349.png)

![4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2899351.png)
![N'-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2899354.png)